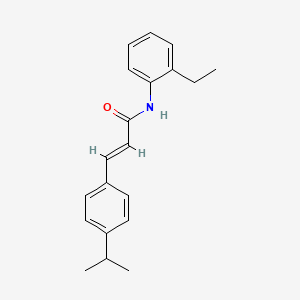![molecular formula C19H14BrN3O5S B6007311 2-bromo-5-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B6007311.png)
2-bromo-5-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-5-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide, also known as BPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPN is a sulfonamide derivative that has been synthesized by various methods and has been found to exhibit promising biological activities. In
Wirkmechanismus
The mechanism of action of 2-bromo-5-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide is not fully understood, but it is believed to inhibit the growth of microorganisms by interfering with their metabolic processes. 2-bromo-5-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide has been found to inhibit the activity of enzymes involved in the biosynthesis of folic acid, which is essential for the growth of microorganisms. 2-bromo-5-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
2-bromo-5-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide has been found to exhibit various biochemical and physiological effects. 2-bromo-5-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide has been shown to inhibit the activity of dihydropteroate synthase, an enzyme involved in the biosynthesis of folic acid. 2-bromo-5-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide has also been found to induce DNA damage in cancer cells, leading to cell death. In addition, 2-bromo-5-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
2-bromo-5-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide has several advantages for lab experiments, including its easy synthesis, stability, and low toxicity. However, 2-bromo-5-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide also has some limitations, including its low solubility in water and its potential to form aggregates in solution.
Zukünftige Richtungen
There are several future directions for the research on 2-bromo-5-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide. One direction is to explore the potential of 2-bromo-5-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide as an antimicrobial agent by conducting more in vitro and in vivo studies. Another direction is to investigate the potential of 2-bromo-5-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide as a cancer treatment by conducting more preclinical and clinical studies. Additionally, the development of more efficient synthesis methods for 2-bromo-5-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide and its analogs could lead to the discovery of new and more potent compounds.
Synthesemethoden
2-bromo-5-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide has been synthesized by various methods, including the reaction of 2-bromo-5-nitrobenzoic acid with N-phenyl-p-phenylenediamine in the presence of sulfuric acid and acetic anhydride. Another method involves the reaction of 2-bromo-5-nitrobenzoic acid with N-(3-nitrophenyl)sulfonamide in the presence of triethylamine and acetic anhydride. The synthesis of 2-bromo-5-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide has also been achieved using microwave irradiation.
Wissenschaftliche Forschungsanwendungen
2-bromo-5-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide has been found to exhibit various biological activities, including antibacterial, antifungal, and antitumor properties. 2-bromo-5-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide has been tested against various bacterial and fungal strains, and it has shown promising results as a potential antimicrobial agent. 2-bromo-5-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide has also been found to exhibit cytotoxic activity against cancer cell lines, making it a potential candidate for cancer treatment.
Eigenschaften
IUPAC Name |
2-bromo-5-[(3-nitrophenyl)sulfamoyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O5S/c20-18-10-9-16(12-17(18)19(24)21-13-5-2-1-3-6-13)29(27,28)22-14-7-4-8-15(11-14)23(25)26/h1-12,22H,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNNJKPKCNHMLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NC3=CC(=CC=C3)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{3-[2-(cyclohexylmethyl)-4-morpholinyl]-3-oxopropyl}-1,2-oxazinane](/img/structure/B6007249.png)
![2-(5-{3-[(3-chloro-2-methylphenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B6007255.png)
![3-{3-[4-(diethylamino)phenyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B6007261.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-6-hydroxy-N-methylnicotinamide](/img/structure/B6007270.png)
![N,N-diethyl-2-[(4-hydroxy-5-methyl-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6007271.png)

![N-(3,4-dichlorophenyl)-2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6007286.png)
![ethyl 4-[3-(3-hydroxyphenyl)-3-(4-hydroxyphenyl)propanoyl]-1-piperazinecarboxylate](/img/structure/B6007288.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]piperidine](/img/structure/B6007298.png)
![2-{1-(3-methylbutyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6007310.png)
![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B6007316.png)
![3-{[cyclohexyl(methyl)amino]methyl}-3-hydroxy-1-(3-methoxybenzyl)-2-piperidinone](/img/structure/B6007331.png)